Beyond fire suppression, 1,1,1,3,3,3-Hexafluoropropane finds application in several scientific research areas:
1,1,1,3,3,3-Hexafluoropropane, commonly referred to by its chemical formula C₃H₂F₆, is an organofluoride compound characterized as a colorless gas that can be stored as a liquid under pressure. It is primarily utilized in various industrial applications, including as a fire suppression agent, refrigerant, and heat transfer medium. This compound is recognized for its low toxicity and non-flammability, making it a safer alternative in many applications compared to traditional halogenated compounds. Its global warming potential is notably high at 9810, which raises environmental concerns regarding its use and emissions .
Additionally, it can react with hydroxyl radicals in vapor-phase reactions, which has been quantified with a rate constant of approximately .
The synthesis of 1,1,1,3,3,3-hexafluoropropane can be achieved through various methods:
The applications of 1,1,1,3,3,3-hexafluoropropane are diverse and include:
Several compounds share structural similarities with 1,1,1,3,3,3-hexafluoropropane. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1H-perfluoropropane | C₃F₈ | Fully fluorinated; higher global warming potential |
2H-perfluoropropane | C₃F₈ | Also fully fluorinated; used in similar applications |
1-chloro-1-fluoroethane | C₂H₃ClF | Contains chlorine; more toxic and less environmentally friendly |
2-bromo-2-fluoroethane | C₂H₃BrF | Contains bromine; known for ozone-depleting potential |
The uniqueness of 1,1,1,3,3,3-hexafluoropropane lies in its balance of efficacy and safety compared to other halogenated compounds. Its lower toxicity and non-flammability make it an attractive option for applications that require stringent safety measures.
1,1,1,3,3,3-Hexafluoropropane consists of a three-carbon backbone with six fluorine atoms distributed symmetrically at the terminal carbon positions [1] [2]. The molecular structure features two trifluoromethyl groups (CF₃) connected by a methylene (CH₂) bridge, giving it the structural formula CF₃-CH₂-CF₃ [3] [7]. This arrangement creates a molecule with relatively low symmetry, belonging to the C₁ point group with a symmetry number of 1 [15].
The carbon atoms in 1,1,1,3,3,3-Hexafluoropropane adopt tetrahedral geometry, with the central carbon bearing two hydrogen atoms while each terminal carbon carries three fluorine atoms [2] [3]. The presence of highly electronegative fluorine atoms significantly influences the electron distribution within the molecule, creating regions of high electron density around the fluorine atoms [7] [15]. This electronic distribution contributes to the molecule's unique physicochemical properties and reactivity profile [3] [15].
From a conformational perspective, 1,1,1,3,3,3-Hexafluoropropane likely adopts a staggered conformation in its lowest energy state, which minimizes steric interactions between the bulky trifluoromethyl groups [15] [7]. The molecular structure data is summarized in Table 2.1, highlighting the key structural features and symmetry properties of this compound [3] [15].
Property | Value | Notes |
---|---|---|
Molecular Formula | C₃H₂F₆ | Three carbon atoms with six fluorine atoms and two hydrogen atoms |
Structural Formula | CF₃-CH₂-CF₃ | Two CF₃ groups connected by a CH₂ group |
Point Group | C₁ | Lowest symmetry point group |
Symmetry Number | 1 | Based on C₁ point group |
Molecular Conformation | Staggered conformation likely preferred | Minimizes steric interactions between fluorine atoms |
Structural Features | Two trifluoromethyl groups connected by a methylene bridge | Highly fluorinated structure with localized electron density around F atoms |
1,1,1,3,3,3-Hexafluoropropane exhibits distinctive thermophysical properties that are characteristic of fluorinated hydrocarbons [4] [8]. These properties are influenced by the presence of multiple fluorine atoms, which affect intermolecular forces and phase behavior [1] [4]. The comprehensive thermophysical characterization of this compound is essential for understanding its behavior under various conditions and for potential applications [4] [8].
Table 2.2 presents the key thermophysical properties of 1,1,1,3,3,3-Hexafluoropropane, compiled from multiple reliable sources [1] [2] [3].
Property | Value | Source |
---|---|---|
Molecular Formula | C₃H₂F₆ | Citations 1, 2, 3, 7 |
Molecular Weight | 152.039 g/mol | Citations 2, 3, 7 |
Appearance | Colorless gas | Citation 1 |
Melting Point | -93.6 to -98.0 °C | Citations 1, 6, 16 |
Boiling Point | -1.1 to -2.0 °C (at 101.3 kPa) | Citations 4, 16, 18 |
Critical Temperature | 124.9 °C (398.07 K) | Citations 4, 8, 18 |
Critical Pressure | 3.2 MPa (452.1 psia) | Citations 8, 18 |
Critical Density | 551.29 kg/m³ | Citation 8 |
Vapor Pressure (25°C) | 1956 mm Hg (2.57 MPa) | Citation 18 |
Liquid Density (25°C) | 1.371 g/ml | Citation 18 |
Global Warming Potential | 9810 | Citation 17 |
The phase behavior of 1,1,1,3,3,3-Hexafluoropropane is characterized by its critical parameters, which define the conditions at which the distinction between liquid and vapor phases disappears [4] [8]. The critical temperature of 1,1,1,3,3,3-Hexafluoropropane is 124.9°C (398.07 K), and its critical pressure is 3.2 MPa (452.1 psia) [8] [18]. At the critical point, the density is approximately 551.29 kg/m³ [8].
Under standard conditions, 1,1,1,3,3,3-Hexafluoropropane exists as a colorless gas [1] [16]. It has a relatively low melting point ranging from -93.6 to -98.0°C and a boiling point between -1.1 and -2.0°C at atmospheric pressure [1] [16] [18]. These properties indicate weak intermolecular forces despite the presence of multiple fluorine atoms [4] [16].
The phase behavior of 1,1,1,3,3,3-Hexafluoropropane shows significant temperature dependence, with distinct changes in density between the liquid and vapor phases [8] [24]. As temperature increases, the liquid density decreases while the vapor density increases, eventually converging at the critical point [8] [24].
The vapor-liquid equilibrium (VLE) characteristics of 1,1,1,3,3,3-Hexafluoropropane provide essential information about its behavior in two-phase systems [9] [24]. The relationship between temperature and pressure in the saturation region follows an exponential trend, as illustrated in the vapor pressure curve [24] [4].
The VLE data for 1,1,1,3,3,3-Hexafluoropropane reveals important thermodynamic relationships between temperature, pressure, and phase densities [9] [24]. As temperature increases, the vapor pressure increases exponentially, while the difference between liquid and vapor densities decreases [24] [4]. This behavior is typical of fluorinated hydrocarbons and is crucial for understanding phase transitions in various applications [9] [10].
Table 2.2.2 presents detailed vapor-liquid equilibrium data for 1,1,1,3,3,3-Hexafluoropropane across a range of temperatures [24] [4].
Temperature (°C) | Pressure (bar) | Liquid Density (kg/m³) | Vapor Density (kg/m³) | Liquid Enthalpy (kJ/kg) | Vapor Enthalpy (kJ/kg) |
---|---|---|---|---|---|
-20.0 | 0.438 | 1502.4 | 3.244 | 176.31 | 344.77 |
-10.0 | 0.731 | 1476.3 | 5.267 | 188.01 | 351.67 |
0.0 | 1.163 | 1449.5 | 8.183 | 199.94 | 358.42 |
10.0 | 1.761 | 1421.8 | 12.190 | 212.12 | 364.96 |
20.0 | 2.568 | 1393.3 | 17.510 | 224.59 | 371.24 |
30.0 | 3.626 | 1363.7 | 24.420 | 237.38 | 377.21 |
40.0 | 4.978 | 1332.9 | 33.250 | 250.53 | 382.82 |
50.0 | 6.670 | 1300.7 | 44.420 | 264.09 | 387.99 |
60.0 | 8.745 | 1266.7 | 58.470 | 278.12 | 392.65 |
In binary systems, 1,1,1,3,3,3-Hexafluoropropane exhibits interesting VLE behavior when mixed with other compounds [9] [10]. Studies have shown that binary mixtures of 1,1,1,3,3,3-Hexafluoropropane with compounds like difluoromethane and pentafluoroethane display slight deviations from Raoult's law [9] [10]. These deviations are important for understanding the thermodynamic behavior of mixed refrigerant systems and other applications involving this compound [9] [10].
Spectroscopic techniques provide valuable tools for the identification and characterization of 1,1,1,3,3,3-Hexafluoropropane [3] [19]. Various spectroscopic methods can be employed to analyze the structural features, functional groups, and purity of this compound [3] [21]. The most commonly used spectroscopic techniques for 1,1,1,3,3,3-Hexafluoropropane analysis include infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry [19] [21] [23].
Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrational modes of 1,1,1,3,3,3-Hexafluoropropane, including C-F stretching vibrations, C-C stretching, and C-H bending modes [21] [22]. These spectral features provide a unique fingerprint that can be used for compound identification and purity assessment [21] [3].
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about 1,1,1,3,3,3-Hexafluoropropane [23] [3]. Proton (¹H) NMR spectroscopy reveals the characteristic signals of the methylene protons, while fluorine (¹⁹F) NMR provides information about the trifluoromethyl groups [23] [26]. The NMR data can be used to confirm the molecular structure and assess the compound's purity [23] [3].
Mass spectrometry (MS) is valuable for determining the molecular weight and fragmentation pattern of 1,1,1,3,3,3-Hexafluoropropane [3] [19]. The molecular ion peak at m/z 152 and characteristic fragmentation patterns, particularly those involving CF₃⁺ ions, provide confirmatory evidence of the compound's identity [19] [3].
Table 2.3 summarizes the key spectroscopic methods used for the identification and characterization of 1,1,1,3,3,3-Hexafluoropropane [3] [19] [21].
Spectroscopic Method | Key Features | Analytical Value |
---|---|---|
Infrared (IR) Spectroscopy | C-F stretching vibrations, C-C stretching, C-H bending | Primary identification method for functional groups and molecular structure |
Nuclear Magnetic Resonance (NMR) | ¹H NMR: Characteristic signals for methylene protons, ¹⁹F NMR: Signals for CF₃ groups | Structural elucidation and purity assessment |
Mass Spectrometry (MS) | Molecular ion peak at m/z 152, fragmentation pattern with CF₃⁺ ions | Molecular weight confirmation and structural identification |
Raman Spectroscopy | Complementary to IR for symmetric vibrations | Additional structural confirmation, especially for symmetric vibrations |
The polarity and solvation behavior of 1,1,1,3,3,3-Hexafluoropropane are influenced by its molecular structure, particularly the presence of highly electronegative fluorine atoms [11] [15]. The compound exhibits a moderate dipole moment of approximately 1.90-1.97 Debye, as determined by computational studies [15] [7]. This dipole moment arises from the asymmetric distribution of electron density due to the electronegative fluorine atoms [15] [11].
The solvation properties of 1,1,1,3,3,3-Hexafluoropropane are characterized by limited water solubility (approximately 0.72 g/L at 20°C) and a preference for non-polar environments [16] [11]. The compound's fluorinated nature reduces its hydrogen bonding capability, which affects its interactions with polar solvents [11] [12]. As a result, 1,1,1,3,3,3-Hexafluoropropane behaves primarily as a low-polarity solvent with limited hydrogen bonding capability [11] [16].
In comparison to other fluorinated compounds, 1,1,1,3,3,3-Hexafluoropropane shows similar solvation behavior to other fluorinated hydrocarbons but differs significantly from highly polar fluorinated alcohols like hexafluoroisopropanol [12] [11]. The latter exhibits strong hydrogen bonding properties and higher polarity due to the presence of a hydroxyl group [12] [11].
Table 2.4 summarizes the polarity and solvation characteristics of 1,1,1,3,3,3-Hexafluoropropane [11] [15] [16].
Property | Value | Notes |
---|---|---|
Dipole Moment | ~1.90-1.97 D | Based on computational data |
Dielectric Constant | Not explicitly reported in sources | Expected to be low based on molecular structure |
Solubility in Water (20°C) | 0.72 g/L | Limited water solubility |
Partition Coefficient (n-octanol/water) | Not explicitly reported in sources | Expected to favor organic phase based on structure |
Hydrogen Bonding Capability | Limited due to fluorination | Fluorination reduces H-bonding capability |
Solvent Classification | Fluorinated hydrocarbon | Behaves similarly to other fluorinated hydrocarbons |
Solvation Behavior | Low polarity solvent with limited hydrogen bonding capability | More effective at dissolving non-polar substances |
Compressed Gas;Irritant